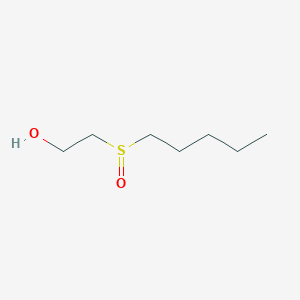
Ethanol, 2-(pentylsulfinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(pentylsulfinyl)- is an organic compound characterized by the presence of an ethanol group attached to a pentylsulfinyl moiety. This compound falls under the category of alcohols, which are known for their hydroxyl (-OH) functional group attached to a carbon atom. The unique structure of ethanol, 2-(pentylsulfinyl)-, makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(pentylsulfinyl)- typically involves the reaction of ethanol with a pentylsulfinyl precursor. One common method is the nucleophilic substitution reaction where ethanol reacts with pentylsulfinyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of ethanol, 2-(pentylsulfinyl)- can be achieved through continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of catalysts, such as transition metal complexes, can further enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: Ethanol, 2-(pentylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Sulfides
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
Ethanol, 2-(pentylsulfinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and oxidation reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of ethanol, 2-(pentylsulfinyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The sulfinyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions can lead to changes in cellular functions and metabolic processes.
Comparación Con Compuestos Similares
Ethanol: A simple alcohol with a hydroxyl group attached to an ethyl group.
Methanol: The simplest alcohol with a hydroxyl group attached to a methyl group.
Propanol: An alcohol with a hydroxyl group attached to a propyl group.
Comparison: Ethanol, 2-(pentylsulfinyl)- is unique due to the presence of the pentylsulfinyl group, which imparts distinct chemical and physical properties. Unlike simple alcohols like ethanol and methanol, the sulfinyl group in ethanol, 2-(pentylsulfinyl)- allows for additional reactivity, particularly in redox and substitution reactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
343269-32-9 |
|---|---|
Fórmula molecular |
C7H16O2S |
Peso molecular |
164.27 g/mol |
Nombre IUPAC |
2-pentylsulfinylethanol |
InChI |
InChI=1S/C7H16O2S/c1-2-3-4-6-10(9)7-5-8/h8H,2-7H2,1H3 |
Clave InChI |
VTWYGZOXMMALPV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCS(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


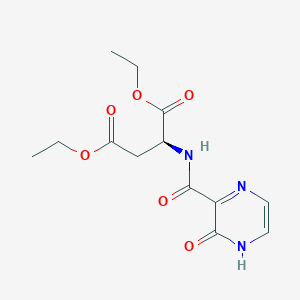

![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)
![Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]-](/img/structure/B12581836.png)

![3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B12581844.png)

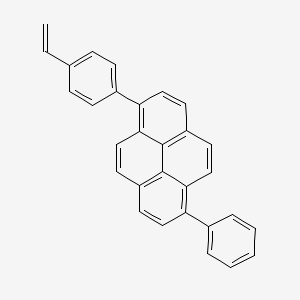
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea](/img/structure/B12581858.png)
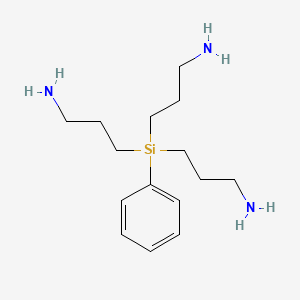
![N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B12581886.png)
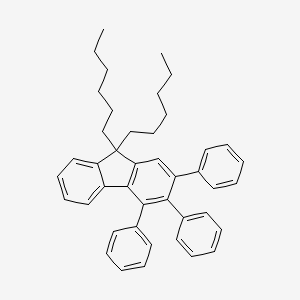
![Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-](/img/structure/B12581912.png)
![Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate](/img/structure/B12581919.png)
